molecular formula C31H29N3O2S2 B12032519 (5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623936-37-8

(5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12032519
CAS No.: 623936-37-8
M. Wt: 539.7 g/mol
InChI Key: XMEHFZJJNVTJBL-QRQIAZFYSA-N
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Description

(5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a potent and selective small molecule inhibitor identified for its activity against Src kinase, a key signaling protein implicated in cellular proliferation, differentiation, and survival. This compound functions through an ATP-competitive mechanism, effectively disrupting the kinase activity of Src and related family members. Its primary research value lies in the investigation of cancer biology, particularly in pathways involving tumor cell migration, invasion, and metastasis. Studies utilizing this inhibitor have explored its efficacy in modulating the Src-FAK (Focal Adhesion Kinase) signaling axis, a critical pathway in cytoskeletal reorganization and cancer cell motility [Link to source: https://pubmed.ncbi.nlm.nih.gov/19372558/]. Researchers employ this tool compound to elucidate the role of Src in various disease models, providing critical insights for the development of targeted therapeutic strategies against aggressive and metastatic cancers. It serves as an essential pharmacological probe for validating Src as a molecular target and for understanding downstream signaling consequences in cellular assays.

Properties

CAS No.

623936-37-8

Molecular Formula

C31H29N3O2S2

Molecular Weight

539.7 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H29N3O2S2/c1-21(2)20-36-27-16-10-15-26(22(27)3)29-24(19-34(32-29)25-13-8-5-9-14-25)17-28-30(35)33(31(37)38-28)18-23-11-6-4-7-12-23/h4-17,19,21H,18,20H2,1-3H3/b28-17-

InChI Key

XMEHFZJJNVTJBL-QRQIAZFYSA-N

Isomeric SMILES

CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of 3-(3-Isobutoxy-2-Methylphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

The pyrazole-aldehyde intermediate is synthesized via a multi-step sequence starting from 3-isobutoxy-2-methylphenylhydrazine and phenylacetylene. Cyclization under acidic conditions yields the pyrazole core, which is subsequently formylated using a Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the aldehyde group. The reaction is typically conducted at 0–5°C to prevent over-oxidation, yielding the aldehyde in 70–85% purity.

Preparation of 3-Benzyl-2-Thioxo-1,3-Thiazolidin-4-One

The thiazolidinone precursor is synthesized by reacting benzylamine with carbon disulfide and chloroacetic acid in a basic medium. Thiourea formation is followed by cyclization under reflux in ethanol, producing 3-benzyl-2-thioxo-1,3-thiazolidin-4-one with a yield of 65–80%. The reaction mechanism involves nucleophilic attack of the benzylamine nitrogen on the electrophilic carbon of chloroacetic acid, followed by intramolecular cyclization.

Knoevenagel Condensation for Methylene Bridge Formation

The critical step in the synthesis is the Knoevenagel condensation between 3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-benzyl-2-thioxo-1,3-thiazolidin-4-one. This reaction is catalyzed by piperidine in anhydrous ethanol under reflux (80°C, 4–6 hours), resulting in the formation of the (Z)-configured methylene bridge. The Z-isomer is favored due to steric hindrance from the bulky isobutoxy and phenyl groups, which prevent free rotation around the double bond. The product is purified via recrystallization from dimethylformamide (DMF), achieving a yield of 75–82%.

Reaction Conditions:

  • Catalyst: Piperidine (5 mol%)

  • Solvent: Anhydrous ethanol

  • Temperature: Reflux (80°C)

  • Time: 4–6 hours

  • Yield: 75–82%

Stereochemical Control and Characterization

The (5Z) configuration is confirmed using X-ray crystallography and NMR spectroscopy. In the 1^1H NMR spectrum, the vinylic proton (CH=) resonates as a singlet at δ 7.85–7.90 ppm, with coupling constants (JJ) < 2 Hz, consistent with the Z-isomer. IR spectroscopy reveals absorption bands at 1706 cm1^{-1} (C=O stretch) and 1612 cm1^{-1} (C=C stretch), further corroborating the structure.

Alternative Synthetic Routes

Cyclocondensation of Asymmetric Thioureas

An alternative method involves the [2+3]-cyclocondensation of pyrazole-based thioureas with chloroacetic acid derivatives. For example, 3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbothioamide reacts with ethyl chloroacetate in the presence of triethylamine, yielding the thiazolidinone ring via nucleophilic substitution and cyclization. This method offers a shorter pathway but requires stringent control of reaction pH to avoid side products.

Modification of Rhodanine Derivatives

5-Arylidenerhodanines serve as versatile intermediates for introducing the methylene bridge. Reacting 5-(3-isobutoxy-2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one with 3-benzylpyrazole-4-carbaldehyde under basic conditions yields the target compound, albeit with lower stereoselectivity (Z:E = 3:1).

Challenges and Optimization Strategies

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance solubility but may lead to decomposition at high temperatures. Ethanol strikes a balance between solubility and stability, making it the preferred solvent. Catalysts such as piperidine or pyrrolidine are superior to inorganic bases (e.g., K₂CO₃) in minimizing side reactions.

Purification Techniques

Recrystallization from DMF or ethanol removes unreacted aldehydes and thioureas. Column chromatography (silica gel, ethyl acetate/hexane) is employed for further purification, though it may reduce yields by 10–15%.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Stereoselectivity (Z:E) Key Advantage
Knoevenagel condensation75–82%4–6 hours>9:1High stereoselectivity
Cyclocondensation60–70%8–10 hours3:1Fewer purification steps
Rhodanine modification50–65%12–14 hours3:1Versatile intermediate utilization

Chemical Reactions Analysis

Oxidation Reactions

The thioxo group (–S=) in the thiazolidinone ring is susceptible to oxidation. Common oxidizing agents convert the thioxo group into sulfonyl (–SO₂–) or sulfonic acid (–SO₃H) derivatives.

Reagent Conditions Product Yield References
H₂O₂ (30%)Acidic medium, 60°C, 4 hrsSulfonyl derivative with enhanced polarity75–85%
KMnO₄Alkaline conditions, RTPartial sulfone formation with side-chain oxidation60–70%

Key Findings :

  • Oxidation improves water solubility but may reduce biological activity due to steric and electronic changes.

  • Reaction rates depend on solvent polarity and temperature.

Reduction Reactions

The thioxo group and conjugated double bonds in the methylene bridge can undergo reduction.

Reagent Conditions Product Yield References
NaBH₄Ethanol, RT, 2 hrsThiol (–SH) derivative with retained pyrazole structure80–90%
H₂/Pd-CMethanol, 50°C, 3 atmSaturation of methylene bridge; thiol formation65–75%

Key Findings :

  • Sodium borohydride selectively reduces the thioxo group without affecting the pyrazole ring .

  • Catalytic hydrogenation may alter the Z-configuration of the methylene group .

Nucleophilic Substitution

The benzyl group and pyrazole substituents participate in nucleophilic substitutions.

Reagent Conditions Product Yield References
Alkyl halidesDMF, K₂CO₃, 80°C, 6 hrsBenzyl substitution with alkyl chains (e.g., methyl, ethyl)70–80%
AminesTHF, RT, 12 hrsFormation of secondary/tertiary amines at the pyrazole site60–70%

Key Findings :

  • Substitution at the benzyl position enhances lipophilicity, impacting drug bioavailability .

  • Steric hindrance from the isobutoxy group limits reactivity at certain positions .

Condensation Reactions

The methylene bridge (–CH=) facilitates condensation with carbonyl compounds.

Reagent Conditions Product Yield References
AldehydesPiperidine, EtOH, refluxExtended conjugation systems (e.g., Schiff bases)85–90%
KetonesMicrowave, 100°C, 20 minsCyclized products with fused heterocycles75–85%

Key Findings :

  • Microwave irradiation accelerates reaction rates and improves yields.

  • Condensation products exhibit enhanced fluorescence properties .

Cycloaddition and Ring-Opening

The thiazolidinone ring undergoes cycloaddition with dienes or opens under acidic/basic conditions.

Reagent Conditions Product Yield References
DienophilesToluene, 110°C, 8 hrsSix-membered fused rings (Diels-Alder adducts)50–60%
HCl (conc.)Reflux, 4 hrsRing-opened thioamide derivatives70–80%

Key Findings :

  • Ring-opening under acidic conditions generates bioactive thioamides .

  • Cycloaddition products show potential as antimicrobial agents .

Photochemical Reactivity

The compound exhibits sensitivity to UV light, leading to isomerization and degradation.

Condition Observation Implications References
UV (254 nm)Z→E isomerization of the methylene bridgeAlters binding affinity to biological targets
Prolonged exposureDegradation into sulfonic acid and pyrazole fragmentsRequires dark storage for stability

Biological Interactions

While not strictly chemical reactions, the compound interacts with enzymes via:

  • Hydrogen bonding : Thioxo group with protease active sites .

  • π-Stacking : Aromatic rings with DNA base pairs.

  • Chelation : Sulfur atoms binding metal ions (e.g., Zn²⁺) .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one exhibit a range of biological activities:

  • Antimicrobial Activity : Several derivatives have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development.
  • Anticancer Properties : The compound's structure may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation, indicating potential use in treating inflammatory diseases.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Understanding the mechanisms by which this compound interacts with biological targets is crucial for its application in drug design. Techniques such as molecular docking studies can elucidate binding affinities and interaction patterns with proteins involved in disease pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of (5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one against structurally related compounds:

Compound NameStructureBiological Activity
2-ThioxoimidazolidinoneStructureAntimicrobial
Benzothiazole DerivativesStructureAnticancer
Pyrazole-based CompoundsStructureAnti-inflammatory

The incorporation of isobutoxy and methyl groups enhances solubility and interaction potential with biological targets compared to other thiazolidinone derivatives.

Case Studies and Research Findings

Recent studies have focused on the efficacy of this compound in various therapeutic contexts:

  • Cancer Research : A study demonstrated that derivatives similar to this compound inhibited tumor growth in xenograft models, suggesting potential as an anticancer agent.
  • Infectious Diseases : Research indicated that the compound exhibited significant antibacterial activity against resistant strains of bacteria, highlighting its potential as a new antibiotic.
  • Inflammatory Disorders : Clinical trials are underway to evaluate its effectiveness in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Differences and Implications
Compound Name / ID Substituents on Pyrazole Thiazolidinone Substituents Key Structural Features Potential Implications
Target Compound 3-(3-Isobutoxy-2-methylphenyl), 1-phenyl 3-Benzyl High lipophilicity (isobutoxy), steric hindrance from benzyl Enhanced membrane permeability; possible pharmacokinetic advantages
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-... () 4-Ethoxy-2-methylphenyl 3-Isobutyl Ethoxy group (moderate polarity) vs. isobutoxy Lower lipophilicity than target compound; altered solubility profile
(5Z)-3-(3-Methoxypropyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-... () 4-Isobutoxy-3-methylphenyl 3-(3-Methoxypropyl) Methoxypropyl (polar) vs. benzyl Increased hydrophilicity; potential differences in target binding
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-... () N/A (benzylidene substituent) 3-Phenyl 2-Hydroxy group on benzylidene Hydrogen bonding capacity; possible antioxidant activity

Key Observations :

  • Steric Effects : The benzyl group at position 3 introduces greater steric hindrance than isobutyl or methoxypropyl groups, which may influence binding to biological targets .
  • Hydrogen Bonding: Unlike the hydroxy-substituted analog (), the target compound lacks strong H-bond donors, reducing polar interactions but favoring hydrophobic environments .

Spectroscopic Data :

  • NMR : The target compound’s ¹H-NMR would show signals for the benzyl group (δ ~4.5–5.0 ppm for CH₂), pyrazole protons (δ ~6.5–8.0 ppm), and isobutoxy methyl groups (δ ~1.0–1.5 ppm). Comparable shifts are observed in analogs (e.g., δ 2.20 ppm for acetyl groups in ) .
  • HRMS : Expected molecular ion peak at m/z ~600–650 [M+Na]⁺, consistent with C₃₀H₃₁N₃O₂S₂ .

Crystallographic and Conformational Analysis

  • Planarity: The thiazolidinone and pyrazole rings in analogs (e.g., ) are nearly planar (r.m.s. deviation <0.015 Å), with dihedral angles between rings ranging from 9–80°, influencing packing and stability .
  • Intermolecular Interactions : Unlike hydroxy-substituted analogs (), the target compound’s isobutoxy and benzyl groups likely favor van der Waals interactions over H-bonding, leading to distinct crystal packing .
  • Tools : Structural determination relies on SHELX () and WinGX (), with visualization via ORTEP-3 () .

Biological Activity

The compound (5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. Thiazolidinones are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen, which contributes to their pharmacological properties. This article examines the biological activity of this specific compound, focusing on its potential therapeutic applications based on recent research findings.

Structure and Properties

The molecular structure of the compound can be described as follows:

  • Chemical Formula : C25H25N3O2S2
  • Molecular Weight : 453.61 g/mol

The presence of various substituents in the thiazolidinone framework significantly influences its biological activity. The specific arrangement of the benzyl and pyrazole groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. In particular, derivatives exhibiting substitutions at the 4-position of the thiazolidinone ring have shown enhanced activity against breast and colon cancer cells, with IC50 values in the micromolar range .

Antimicrobial Activity

Thiazolidinones are recognized for their broad-spectrum antimicrobial properties. Research indicates that the compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have been reported to inhibit bacterial growth with minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Antioxidant Activity

The antioxidant capacity of thiazolidinone derivatives has been assessed using various assays, including DPPH scavenging and lipid peroxidation inhibition tests. Compounds related to this thiazolidinone have shown significant antioxidant activity, with some exhibiting EC50 values lower than that of Vitamin C, indicating a potent ability to scavenge free radicals . This property is crucial for mitigating oxidative stress-related diseases.

Anti-inflammatory Activity

Thiazolidinones have also been studied for their anti-inflammatory effects. The compound is thought to inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus reducing inflammation in various models. In vitro studies have shown that similar compounds can reduce edema in animal models significantly .

Data Tables

Activity TypeAssay MethodIC50/MIC ValuesReference
AnticancerMTT Assay10 µM (breast cancer)
AntimicrobialBroth Dilution Method32 µg/mL (S. aureus)
AntioxidantDPPH ScavengingEC50 = 0.56 mM
Anti-inflammatoryCOX Inhibition AssayIC50 = 0.5 µM

Case Studies

  • Anticancer Study : A derivative structurally similar to the target compound was evaluated for its effect on human breast cancer cells (MCF-7). The study demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Antimicrobial Evaluation : A series of thiazolidinone derivatives were tested against clinical isolates of E. coli and S. aureus. The results indicated that modifications at the benzyl position significantly enhanced antibacterial potency.
  • Antioxidant Research : A comparative study involving several thiazolidinone derivatives showed that those with hydroxyl substitutions exhibited superior antioxidant properties compared to their counterparts lacking such groups.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this thiazolidinone derivative?

The synthesis typically involves a multi-step approach:

  • Schiff base formation : Condensation of a substituted aldehyde (e.g., 3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with thiosemicarbazide under acidic conditions (e.g., HCl in ethanol) to form a Schiff base intermediate .
  • Cyclization : The intermediate undergoes intramolecular cyclization in refluxing ethanol or methanol to yield the thiazolidinone core .
  • Functionalization : Subsequent benzylation at the N3 position using benzyl chloride in the presence of a base (e.g., K₂CO₃) .
    Key challenges include controlling stereoselectivity (Z/E configuration at the methylene group) and optimizing yields through solvent selection and temperature gradients .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Assign peaks for the benzyl group (δ ~4.5–5.0 ppm for CH₂), thioxo group (δ ~160–170 ppm in 13C), and pyrazole protons (aromatic regions) .
  • FT-IR : Confirm the presence of C=S (thioxo, ~1200–1250 cm⁻¹) and C=O (4-ketone, ~1680–1720 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .
  • Single-crystal X-ray diffraction : Resolve Z-configuration at the methylene group using SHELXL for refinement .

Q. How is preliminary biological activity screening conducted for this compound?

  • Antimicrobial assays : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
  • Antifungal testing : Use agar diffusion assays against C. albicans .
  • Cytotoxicity profiling : Assess viability in mammalian cell lines (e.g., HEK293) using MTT assays to establish selectivity indices .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in structural ambiguity?

  • Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets to resolve overlapping electron densities, particularly around the isobutoxy group .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. Tools like ORTEP-3 visualize thermal ellipsoids for steric clashes .
  • Validation : Cross-check with DFT-calculated bond lengths/angles to confirm the Z-configuration at the methylene bridge .

Q. What strategies optimize molecular docking studies for target engagement?

  • Target selection : Prioritize enzymes with thiazolidinone-binding pockets (e.g., bacterial dihydrofolate reductase, fungal lanosterol demethylase) .
  • Docking protocols :
    • Generate ligand conformers using OMEGA.
    • Perform rigid/flexible docking with AutoDock Vina, focusing on hydrogen bonding (thioxo group) and π-π stacking (benzyl/pyrazole) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and entropy contributions .

Q. How do reaction conditions influence the compound’s stability and reactivity?

  • Oxidative stability : Monitor degradation under H₂O₂ exposure via HPLC; the thioxo group is prone to sulfoxide/sulfone formation .
  • pH-dependent hydrolysis : Conduct kinetic studies in buffers (pH 1–13) to identify labile sites (e.g., isobutoxy cleavage under acidic conditions) .
  • Photodegradation : Use UV-Vis spectroscopy to track λmax shifts under UV light, indicating π-system modifications .

Q. What computational methods elucidate structure-activity relationships (SAR)?

  • QSAR modeling : Build regression models using descriptors like LogP, polar surface area, and HOMO/LUMO energies from Gaussian calculations .
  • Pharmacophore mapping : Identify critical features (e.g., thioxo, benzyl, pyrazole) using Phase .
  • Free-energy perturbation (FEP) : Predict activity changes upon substituent modifications (e.g., isobutoxy → methoxy) .

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